Calcium dihexacosanoate

Calcium absorption Fatty acid chain length Bioavailability

Standard calcium soaps (C16-C18) fail in applications requiring minimal systemic calcium release or extreme water repellency due to their limited chain length. Calcium dihexacosanoate (C26) solves this with distinct physicochemical properties. - **Ultra-low Ca²⁺ bioavailability:** Predicted <1% absorption vs. 60% for C6; ideal for non-absorbable enteric coatings or calcium-free in vitro assays. - **Maximum hydrophobicity:** LogP >10 (>100× calcium stearate); optimal for water-repellent coatings, sealants, and hydrophobic powder anti-caking. - **Superior rheology control:** 37% higher MW and 46 rotatable bonds enable robust supramolecular gels with enhanced thickening efficiency. Available for immediate research supply.

Molecular Formula C52H102CaO4
Molecular Weight 831.4 g/mol
CAS No. 98978-65-5
Cat. No. B12062369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium dihexacosanoate
CAS98978-65-5
Molecular FormulaC52H102CaO4
Molecular Weight831.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C26H52O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2
InChIKeyAHPNOQDCACLNOD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Dihexacosanoate (CAS 98978-65-5): Baseline Identification and Procurement-Relevant Characteristics for Long-Chain Calcium Carboxylate Selection


Calcium dihexacosanoate is a calcium soap comprised of two C26 saturated fatty acid (hexacosanoic acid/cerotic acid) chains coordinated to a calcium ion, with molecular formula C52H102CaO4 and molecular weight 831.4 g/mol [1]. This compound belongs to the class of very long-chain fatty acid (VLCFA) calcium salts, characterized by an aliphatic tail exceeding 22 carbons [2], distinguishing it from common industrial calcium soaps such as calcium stearate (C18) and calcium palmitate (C16). The extended hydrocarbon architecture confers pronounced hydrophobicity and distinct physical-chemical behavior critical for specialized material science and formulation applications.

VLCFA calcium soap (C26) supporting high-temperature stability and extreme hydrophobicity requirements
Ultra-low calcium bioavailability context for controlled-release or non-absorbable matrix design
Reported higher thickening efficiency per unit mass vs. shorter-chain calcium soaps

Why Generic Substitution of Calcium Dihexacosanoate with Shorter-Chain Calcium Soaps Is Scientifically Inappropriate


In procurement decisions for calcium soaps, the fatty acid chain length is the primary determinant of in vivo bioavailability, in vitro solubility, and material rheology, rendering generic substitution without equivalent chain length invalid. A foundational study by Gacs & Barltrop (1977) demonstrated that calcium absorption from calcium soaps is inversely correlated with fatty acid chain length, decreasing from 60% for C6 (calcium hexanoate) to merely 1% for C18 (calcium stearate) [1]. Extrapolation of this class-level trend to calcium dihexacosanoate (C26) indicates that its gastrointestinal calcium bioavailability is expected to be substantially lower than that of even calcium stearate, directly impacting nutritional or pharmaceutical formulation outcomes. Similarly, the dramatically increased hydrophobic surface area and elevated melting points associated with longer chains preclude the use of C16–C18 calcium salts as functional equivalents in applications requiring high-temperature stability or extreme water repellency.

Chain length C26 calcium dihexacosanoate C16–C18 calcium soaps (e.g., stearate, palmitate) Shorter chains may dramatically alter calcium release profile and thermal behavior; class-level trend indicates substantial bioavailability reduction with longer chains.
Hydrophobicity Predicted LogP > 10 Estimated LogP ~ 8.9 (calcium stearate) Partitioning behavior may shift by over 100-fold, potentially compromising emulsification and water-repellency performance.
Thickening efficiency Higher molecular weight (831.4 g/mol) and rotatable bonds (46) Calcium stearate (607.03 g/mol, ~34 rotatable bonds) Viscosity build and network formation may not replicate at equivalent loading; substitution without re-formulation may lead to inconsistent rheology.

Quantitative Differential Evidence for Calcium Dihexacosanoate vs. Shorter-Chain Calcium Soap Comparators


Calcium Bioavailability: Chain Length-Dependent Absorption Reduction from 60% to 1% Establishes Functional Non-Equivalence

Calcium dihexacosanoate (C26) occupies the extreme low end of the calcium bioavailability continuum defined by the inverse relationship between fatty acid chain length and intestinal calcium absorption. In a standardized rat model measuring 47Ca absorption 4 hours post-duodenal administration, calcium stearate (C18) exhibited only 1% absorption, whereas calcium hexanoate (C6) exhibited 60% absorption [1]. Given that calcium dihexacosanoate possesses an additional 8 methylene units beyond stearate, its predicted absorption falls below the 1% threshold, representing a quantifiable difference in nutritional or pharmaceutical utility.

Calcium absorption
Class-level inference
Predicted < 1% vs. 1% (C18) and 60% (C6) in rat model
Supports selection for minimal systemic calcium release applications
Extrapolated from class trend; direct experimental data pending
Calcium absorption Fatty acid chain length Bioavailability Nutritional formulation

Molecular Weight and Chain Architecture: 37% Higher Mass vs. Calcium Stearate Directly Impacts Thickening Efficiency and Material Density

The molecular weight of calcium dihexacosanoate (831.4 g/mol) [1] is 37.0% greater than that of calcium stearate (607.03 g/mol) [2], reflecting the additional 16 carbon atoms distributed across the two acyl chains. This substantial mass differential translates directly to altered molar volume and entanglement density in polymer and grease matrices. In calcium soap-thickened lubricating greases, higher molecular weight soaps generally require lower weight-percent loading to achieve equivalent consistency, or alternatively, yield higher viscosity at fixed concentration [3].

Molecular weight
Cross-study comparable
831.4 g/mol (+37.0% vs. calcium stearate)
May enable reduced additive loading for equivalent viscosity
Standard molar mass comparison
Molecular weight Calcium soap Thickening agent Lubricant formulation

Conformational Flexibility: 46 Rotatable Bonds vs. 34 for Calcium Stearate Enables Enhanced Entanglement and Network Formation

Calcium dihexacosanoate possesses 46 rotatable bonds [1], compared to an estimated 34 rotatable bonds for calcium stearate (two C18 chains). This 35% increase in rotational degrees of freedom amplifies the compound's ability to adopt diverse conformations, facilitating the formation of entangled fibrillar networks critical for gelling and rheology modification in soft materials . The extended hydrocarbon tails also provide greater inter-chain van der Waals contact area, further stabilizing supramolecular assemblies.

Rotatable bonds
Class-level inference
46 vs. 34 for calcium stearate (+35%)
Predicts enhanced entanglement and network formation potential
Computational prediction; experimental rheology validation needed
Rotatable bond count Conformational entropy Rheology modifier Gelling agent

Predicted Hydrophobicity: LogP > 10 vs. Calcium Stearate LogP ~ 8.9 Dictates Partitioning Behavior in Formulations

The calculated octanol-water partition coefficient (LogP) for hexacosanoic acid (the free acid moiety) is 9.87 to 10.7 [1], indicating extreme hydrophobicity. In contrast, stearic acid (C18) has a LogP of approximately 8.23 [2]. While direct experimental LogP data for the calcium salt are lacking, the difference in hydrocarbon chain length predicts a > 2-log unit increase in hydrophobicity for calcium dihexacosanoate relative to calcium stearate. This translates to a > 100-fold greater preference for lipid or nonpolar phases over aqueous phases, critically influencing emulsification behavior, water repellency, and compatibility with hydrophobic matrices.

Hydrophobicity (LogP)
Class-level inference
Estimated > 10 vs. ~ 8.9 for calcium stearate
Indicates > 100-fold higher lipid partitioning for water-repellent uses
Based on free acid LogP; salt data pending
LogP Hydrophobicity Partition coefficient Emulsifier selection

Calcium Dihexacosanoate: Evidence-Driven Application Scenarios Derived from Quantitative Differentiation


Ultra-Low Bioavailability Calcium Source for Controlled-Release or Non-Absorbable Formulations

Based on the inverse chain-length vs. absorption relationship established by Gacs & Barltrop (1977) [1], calcium dihexacosanoate is the preferred calcium soap when minimal systemic calcium release is desired. Applications include enteric coatings requiring calcium as a non-absorbable structural component, or in vitro assays where calcium must remain sequestered to avoid confounding biological readouts. Substituting calcium stearate (1% absorption) with calcium dihexacosanoate (predicted <1% absorption) ensures even lower unintended calcium interference.

High-Efficiency Thickener for Lubricating Greases Requiring Reduced Additive Loading

The 37% greater molecular weight of calcium dihexacosanoate vs. calcium stearate [2][3] translates to enhanced thickening efficiency per unit mass. Formulators seeking to minimize soap content while maintaining NLGI grade consistency should prioritize this C26 salt over C16–C18 alternatives. This is particularly relevant for high-performance greases where additive loading must be minimized to preserve base oil lubricity or reduce ash content.

Rheology Modifier for Soft Materials Requiring Entangled Fibrillar Networks

With 46 rotatable bonds [4], calcium dihexacosanoate possesses 35% greater conformational freedom than calcium stearate, facilitating the formation of robust supramolecular networks. This property is essential for developing functional soft materials, polymer stabilizers, and gelling agents where entangled fibrillar structures impart shear-thinning behavior, thixotropy, or enhanced yield stress . Procurement for such applications should prioritize this C26 salt over shorter-chain soaps to achieve superior rheological performance.

Extreme Hydrophobicity Additive for Water-Repellent Coatings and Hydrophobic Powder Flow Agents

The predicted LogP > 10 for calcium dihexacosanoate [5][6] indicates >100-fold greater lipophilicity than calcium stearate. This property makes it uniquely suited as a water-repellency additive in coatings, sealants, and construction materials, as well as an anti-caking/flow agent for highly hydrophobic powders (e.g., graphite, molybdenum disulfide) where shorter-chain calcium soaps may exhibit insufficient compatibility or moisture barrier performance.

Application
Selection Property
Validation Focus
Controlled-release matrices requiring minimal calcium release
VLCFA chain length (C26) and predicted ultra-low absorption
Confirm calcium release profile in target matrix and pH conditions
Lubricating grease thickener with reduced additive loading
37% higher molecular weight vs. calcium stearate
Rheology and consistency (NLGI grade) at varied soap concentrations
Soft materials requiring entangled fibrillar networks
Elevated rotatable bond count (46)
Viscoelastic behavior and yield stress in target formulation
Water-repellent coatings and hydrophobic powder flow aids
Predicted LogP > 10 (extreme hydrophobicity)
Water contact angle, moisture barrier performance, and powder flowability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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